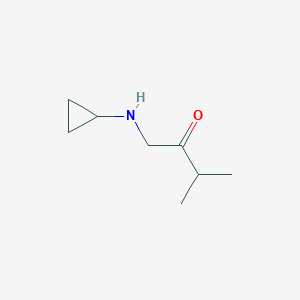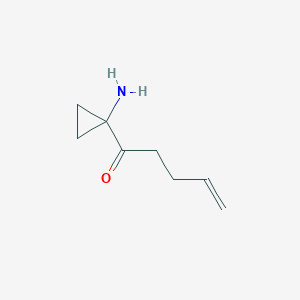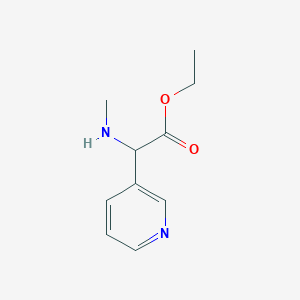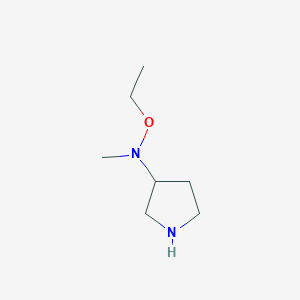
1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride is a synthetic organic compound that features a fluorinated phenyl ring and a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Ethanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where 3-fluorobenzoyl chloride reacts with an appropriate triazole derivative.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the triazole ring or the ethanone backbone.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole-containing compounds.
Medicine: Potential use as an antifungal or antibacterial agent due to the presence of the triazole ring.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride would depend on its specific application. In medicinal chemistry, triazole-containing compounds often inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The fluorine atom can enhance binding affinity and selectivity for specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(3-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-(3-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride can significantly influence its chemical properties, such as its reactivity and binding affinity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H9ClFN3O |
|---|---|
Molekulargewicht |
241.65 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H8FN3O.ClH/c11-9-3-1-2-8(4-9)10(15)5-14-7-12-6-13-14;/h1-4,6-7H,5H2;1H |
InChI-Schlüssel |
IZLPDZHIJIGLJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)CN2C=NC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)

![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)
![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)


![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)


![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
